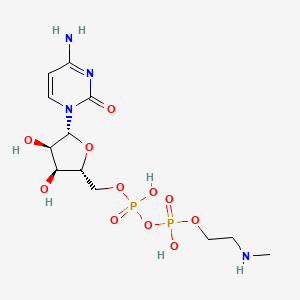
CDP-N-methylethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDP-N-methylethanolamine is a nucleotide-(amino alcohol) that is the N-methyl derivative of CDP-ethanolamine. It is a phosphoethanolamine and a member of nucleotide-(amino alcohol)s. It derives from a CDP-ethanolamine. It is a conjugate acid of a CDP-N-methylethanolamine(1-).
Scientific Research Applications
Phospholipid Biosynthesis in Isolated Rat Hepatocytes
Sundler and Åkesson (1975) explored the effects of various substrates including choline, ethanolamine, and N-methyl analogs on phospholipid biosynthesis in rat hepatocytes. Their research revealed that phosphatidylethanolamine synthesis was notably stimulated by ethanolamine, particularly in the presence of long-chain unsaturated fatty acids. They also discovered that phospholipids containing N-monomethyl- or N,N-dimethylethanolamine were efficiently formed, highlighting the complex interactions in phospholipid synthesis pathways Sundler & Åkesson, 1975.
Purification of Sialyltransferase from Bovine Colostrum
Paulson, Beránek, and Hill (1977) utilized CDP-hexanolamine agarose as an affinity adsorbent to purify a specific sialyltransferase enzyme from bovine colostrum. Their study demonstrates the application of CDP compounds in the purification and study of enzymes crucial for biological processes, showcasing the versatility of CDP compounds in biochemical research Paulson, Beránek, & Hill, 1977.
Inhibition of CDP Reductase Activity
Liu et al. (1996) synthesized a series of analogues of pyridine-2-carboxaldehyde thiosemicarbazone, evaluating their impact on CDP reductase activity. This research provides insight into the role of CDP-related compounds in inhibiting specific enzymes, potentially relevant for therapeutic applications Liu et al., 1996.
Study on Phospholipid Methylation
Strittmatter et al. (1979) investigated how benzodiazepine and β-adrenergic receptor ligands stimulate phospholipid methylation, highlighting the significant role of CDP-choline pathways in phospholipid synthesis. This study contributes to understanding how CDP compounds interact with other cellular mechanisms, particularly in membrane dynamics Strittmatter et al., 1979.
Biosynthesis of Phosphatidylcholine in Bacteria
Sohlenkamp, López-Lara, and Geiger (2003) discussed the biosynthesis of phosphatidylcholine (PC) in bacteria, where CDP compounds play a crucial role. Their research delves into the different pathways, including the CDP-choline pathway, for PC biosynthesis in prokaryotes, expanding the understanding of CDP compounds in diverse biological systems Sohlenkamp, López-Lara, & Geiger, 2003.
properties
Product Name |
CDP-N-methylethanolamine |
|---|---|
Molecular Formula |
C12H22N4O11P2 |
Molecular Weight |
460.27 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(methylamino)ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H22N4O11P2/c1-14-3-5-24-28(20,21)27-29(22,23)25-6-7-9(17)10(18)11(26-7)16-4-2-8(13)15-12(16)19/h2,4,7,9-11,14,17-18H,3,5-6H2,1H3,(H,20,21)(H,22,23)(H2,13,15,19)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
RSPRLQAZJOAGFP-QCNRFFRDSA-N |
Isomeric SMILES |
CNCCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
SMILES |
CNCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
CNCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



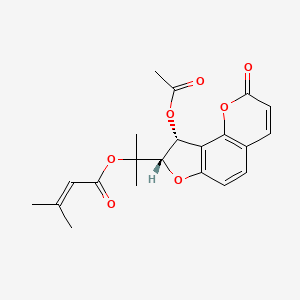
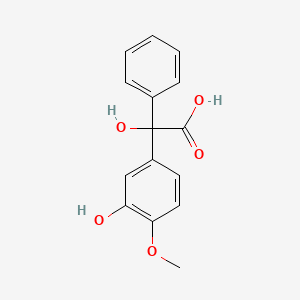
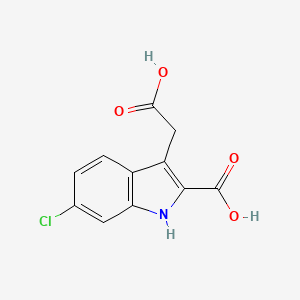

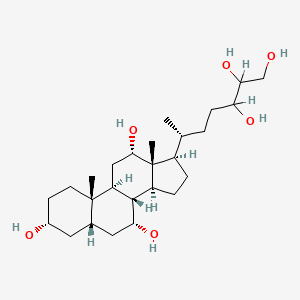
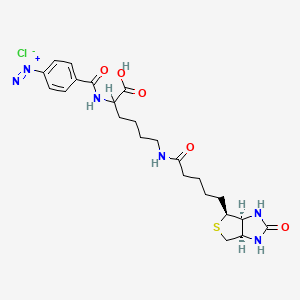

![cis-2,3-dihydro-3-[(4-methylpiperazinyl)methyl]-2-phenyl-1,5-benzothiazepin-4(5H)-one](/img/structure/B1221397.png)
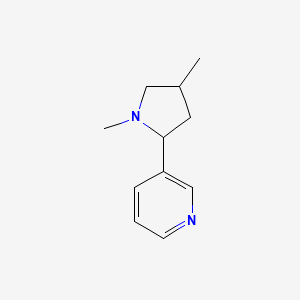
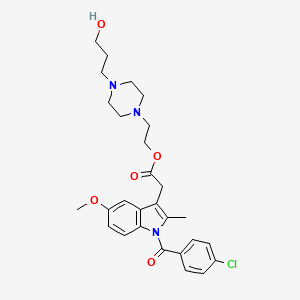

![(1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate](/img/structure/B1221402.png)
![3-[7-(2-Ethoxy-3-hexadecoxypropoxy)heptyl]-1,3-thiazol-3-ium](/img/structure/B1221403.png)
